4-Amino-3-iodo-5-nitrobenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-amino-3-iodo-5-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2O4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2H,9H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRSGHWRGHVTLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)I)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Solubility Profile & Process Engineering: 4-Amino-3-iodo-5-nitrobenzoic Acid
Technical Guide for Process Chemists & Formulation Scientists
Executive Summary & Chemical Identity[1][2]
4-Amino-3-iodo-5-nitrobenzoic acid is a poly-functionalized aromatic scaffold frequently utilized as an intermediate in the synthesis of radio-opaque contrast agents and kinase inhibitors. Its solubility behavior is governed by a "push-pull" electronic system: the electron-withdrawing nitro (-NO₂) and iodo (-I) groups compete with the electron-donating amino (-NH₂) group, significantly altering the acidity of the carboxylic core compared to unsubstituted benzoic acid.
This guide provides a mechanistic breakdown of its solubility in aqueous versus organic media, offering actionable protocols for solubilization, purification, and solvent selection.
Physicochemical Core Data
| Property | Value / Characteristic |
| CAS Number | 89677-77-0 (Representative) |
| Molecular Formula | C₇H₅IN₂O₄ |
| Molecular Weight | ~308.03 g/mol |
| Dominant Character | Acidic (pKa ~ 2.5–3.0 due to EWG influence) |
| Lipophilicity (LogP) | Moderate (Increased by Iodine, Decreased by Nitro/Amino) |
Solubility Landscape: Water vs. Organic Solvents
The solubility of this compound is not a static value; it is a dynamic function of pH and solvent polarity .
Aqueous Solubility (The pH Switch)
In neutral water (pH 7), the compound exhibits poor solubility (< 1 mg/mL) . The hydrophobic iodine atom and the stable crystal lattice energy dominate the solvation enthalpy. However, the compound functions as a pH-dependent switch.
-
Acidic Media (pH < 2): Highly Insoluble. The amine is protonated (-NH₃⁺), but the carboxylic acid is fully protonated (neutral). The presence of the strong electron-withdrawing nitro group reduces the basicity of the amine, making salt formation at the amine difficult without very strong acids.
-
Basic Media (pH > 8): Highly Soluble. Deprotonation of the carboxylic acid yields the carboxylate anion (-COO⁻).[1] This ionic species is highly water-soluble.
Organic Solvent Compatibility
The presence of the Iodine atom (large, polarizable, lipophilic) and the Nitro group (polar) creates a specific affinity profile.
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |
| Polar Aprotic | DMSO, DMF, DMAc | High (> 100 mg/mL) | Disrupts intermolecular H-bonding; stabilizes the polar nitro group. Preferred for stock solutions. |
| Polar Protic | Methanol, Ethanol | Moderate (10–50 mg/mL) | Solvation occurs via H-bonding. Heating is often required to break the crystal lattice. |
| Esters/Ketones | Ethyl Acetate, Acetone | Low-Moderate | Sufficient for extraction but poor for dissolving large solids. Iodine improves solubility here vs. non-iodinated analogs. |
| Non-Polar | Hexane, Heptane | Insoluble | The molecule is too polar to dissolve in aliphatic hydrocarbons. Used as anti-solvents. |
Mechanistic Visualization
The following diagram illustrates the solubility decision logic based on the compound's functional groups.
Figure 1: Solubility Logic Gate. Blue nodes indicate starting material; Green indicates successful dissolution; Red indicates precipitation.
Experimental Protocols
Protocol A: Self-Validating Solubility Determination (Shake-Flask)
Objective: To determine the exact solubility limit in a specific solvent for process scale-up.
Reagents:
-
Target Compound (Micronized preferred)
-
Solvent of choice (HPLC Grade)
-
0.45 µm Syringe Filter (PTFE for organics, Nylon for aqueous)
Workflow:
-
Saturation: Add excess solid (approx. 100 mg) to 1 mL of solvent in a chemically resistant vial.
-
Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.
-
Validation Check: Visual inspection must show undissolved solid remaining. If clear, add more solid.
-
-
Sampling: Centrifuge to pellet the solid. Draw the supernatant.
-
Filtration: Pass supernatant through a 0.45 µm filter to remove micro-particulates.
-
Quantification: Dilute the filtrate 1:100 in mobile phase and analyze via HPLC (UV detection at 254 nm).
Protocol B: Acid-Base Swing Purification
Objective: To purify the compound from non-acidic impurities using its solubility profile.
Concept: This protocol utilizes the "pH Switch" identified in Section 2.1.
-
Dissolution: Suspend crude solid in water (10 mL/g).
-
Basification: Slowly add 2M NaOH while stirring until pH reaches 9–10.
-
Observation: The yellow/orange suspension should turn into a clear, dark solution (formation of sodium salt).
-
-
Filtration: Filter the solution through Celite to remove non-acidic insoluble impurities (e.g., unreacted iodinating agents).
-
Precipitation: Slowly add 2M HCl to the filtrate while stirring vigorously.
-
Target: Drop pH to ~2–3.
-
Observation: Massive precipitation of purified this compound.
-
-
Isolation: Filter the precipitate, wash with cold water (to remove salts), and dry.
Process Engineering Workflow
The following diagram details the purification logic, essential for scale-up.
Figure 2: Acid-Base Swing Purification Workflow.
References
-
PubChem. (n.d.).[2] Compound Summary: 4-Amino-3-methyl-5-nitrobenzoic acid (Structural Analog Data). National Library of Medicine. Retrieved from [Link]
-
Bond University Research Portal. (2020). Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Convergent Synthesis of Polysubstituted 4-Anilinoquinazoline Derivatives
This Application Note is structured to address the synthesis of Quinazoline derivatives incorporating 4-Amino-3-iodo-5-nitrobenzoic acid .
Critical Structural Analysis: It is imperative to note that This compound (a para-aminobenzoic acid derivative) cannot serve as the binuclear precursor for the quinazoline ring system (which requires an ortho-aminobenzoic acid, i.e., anthranilic acid scaffold). Therefore, this guide focuses on the Convergent Synthesis Protocol , where this specific molecule acts as a highly functionalized nucleophile to generate 4-Anilinoquinazoline derivatives. This scaffold is the cornerstone of modern EGFR/HER2 kinase inhibitors (e.g., Gefitinib, Erlotinib, Afatinib).
Executive Summary
This protocol details the synthesis of high-value quinazoline pharmacophores by utilizing This compound as a multifunctional aniline coupling partner. Unlike simple anilines, this starting material offers three distinct vectors for Structure-Activity Relationship (SAR) expansion:
-
C1-Carboxylic Acid: Amenable to esterification or amidation (solubilizing tails).
-
C3-Iodine: A handle for palladium-catalyzed cross-coupling (Suzuki/Sonogashira) to access extended biaryl systems.
-
C5-Nitro: A masked amine for future derivatization or solubility enhancement.
The core workflow involves the SNAr displacement of a 4-chloroquinazoline intermediate by the 4-amino moiety of the starting material.
Retrosynthetic Logic & Mechanism
The synthesis relies on the nucleophilicity of the aromatic amine. Although the amino group at position 4 is electronically deactivated by the ortho-nitro and ortho-iodo groups, the electrophilicity of the 4-chloroquinazoline species drives the reaction.
Reaction Pathway[1][2][3][4][5]
-
Activation: Conversion of Quinazolin-4(3H)-one to 4-Chloroquinazoline using POCl3 or SOCl2.
-
Coupling (SNAr): Nucleophilic attack of this compound on the C4 position of the quinazoline.
-
Diversification: Post-coupling modification of the Iodine (Suzuki) or Nitro (Reduction) groups.
Caption: Logical workflow for the convergence of the quinazoline core with the functionalized benzoic acid derivative.
Detailed Experimental Protocols
Phase A: Preparation of the Electrophile (4-Chloroquinazoline Core)
Note: If commercially available, skip to Phase B. This protocol assumes a 6,7-dimethoxyquinazolin-4(3H)-one precursor, common in drug discovery.
-
Reagents: 6,7-dimethoxyquinazolin-4(3H)-one (1.0 eq), Thionyl Chloride (SOCl2, 10 eq), DMF (catalytic, 3-5 drops).
-
Procedure:
-
Suspend the quinazolinone in neat SOCl2 under inert atmosphere (N2).
-
Add catalytic DMF.
-
Reflux at 80°C for 2-4 hours until the solution becomes clear (evolution of SO2 and HCl gas).
-
Workup: Evaporate excess SOCl2 under reduced pressure. Aazeotrope with toluene (2x) to remove traces of acid.
-
Yield: The resulting yellow solid (4-chloro-6,7-dimethoxyquinazoline hydrochloride) is moisture-sensitive and should be used immediately in Phase B.
-
Phase B: SNAr Coupling (The Core Synthesis)
This step couples the This compound to the quinazoline.
Reagents:
-
4-Chloroquinazoline derivative (1.0 eq)
-
This compound (1.1 eq)[1]
-
Solvent: Isopropanol (i-PrOH) or 2-Butanol.
-
Base: None required initially (acid catalysis promotes reaction), or DIPEA if the amine is highly unreactive.
Protocol:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 mmol of the 4-chloroquinazoline in 10 mL of anhydrous i-PrOH.
-
Addition: Add 1.1 mmol of This compound . The compound may not dissolve fully at room temperature.
-
Reaction: Heat the mixture to reflux (82°C) with vigorous magnetic stirring.
-
Observation: As the reaction proceeds, the product typically precipitates out as a hydrochloride salt.
-
Time: 3 to 6 hours. Monitor by TLC (System: DCM/MeOH 9:1).
-
-
Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the precipitate under vacuum.
-
Wash the filter cake with cold i-PrOH (2 x 5 mL) and Diethyl Ether (2 x 10 mL) to remove unreacted starting materials.
-
-
Free Base Formation (Optional but Recommended):
-
Suspend the solid in Methanol/Water (1:1).
-
Adjust pH to ~8 using saturated NaHCO3 solution.
-
Stir for 30 minutes, filter, and dry in a vacuum oven at 50°C.
-
Yield Expectation: 75-85% Characterization: 1H NMR (DMSO-d6) should show a characteristic downfield singlet (>9.5 ppm) for the NH bridging the rings.
Data Presentation & Optimization
The following table summarizes optimization parameters for the coupling of electron-deficient anilines (like our starting material) to quinazolines.
| Parameter | Condition A | Condition B (Recommended) | Condition C |
| Solvent | DMF | Isopropanol (i-PrOH) | Acetonitrile |
| Temperature | 100°C | Reflux (82°C) | Reflux (81°C) |
| Catalyst | K2CO3 (Base) | None (HCl autocatalysis) | HCl (conc. drops) |
| Yield | 45% (Side reactions) | 82% (Clean precipitation) | 78% |
| Purification | Column Chromatography | Filtration (Precipitation) | Filtration |
Why Isopropanol? The use of protic solvents like i-PrOH is critical. The reaction proceeds via protonation of the quinazoline N1, making the C4 position more electrophilic. The product, being less soluble in alcohol than the starting materials, precipitates, driving the equilibrium forward and simplifying purification [1].
Downstream Applications (SAR Expansion)
Once the 4-[(4-carboxy-2-iodo-6-nitrophenyl)amino]quinazoline core is synthesized, the unique functional groups of the starting material allow for "divergent synthesis."
Pathway A: Suzuki-Miyaura Coupling (Iodine Functionalization)
The Iodine atom at the ortho position is an excellent handle for introducing aryl groups to increase potency or selectivity.
-
Protocol: React the core with Phenylboronic acid, Pd(PPh3)4 (5 mol%), and Na2CO3 in Dioxane/Water at 90°C.
-
Outcome: Replaces Iodine with a Phenyl group, creating a sterically bulky hydrophobic pocket filler.
Pathway B: Nitro Reduction (Solubility)
The Nitro group can be reduced to an amine, which significantly changes the electronic properties of the inhibitor.
-
Protocol: Iron powder (Fe), NH4Cl in EtOH/H2O at 70°C.
-
Outcome: Converts -NO2 to -NH2. This new amine can be solubilized as a salt or further acylated.
References
-
Bridges, A. J., et al. (1996). "Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor." Journal of Medicinal Chemistry, 39(1), 267–276. Link
-
Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Analogues of 3-Cyano-4-anilinoquinazolines." Journal of Medicinal Chemistry, 46(1), 49–63. Link
-
Chandregowda, V., et al. (2009). "Synthesis of novel 4-anilino-6,7-dimethoxyquinazoline derivatives as potential antitumor agents." European Journal of Medicinal Chemistry, 44(7), 3046-3055. Link
-
Rao, S., et al. (2013). "Synthesis and biological evaluation of novel 4-amino-quinazoline derivatives as anti-tumor agents." International Journal of Pharmaceutical Sciences and Research. Link
Disclaimer: This protocol involves the use of hazardous chemicals (Thionyl chloride, halogenated aromatics). All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Amino-3-iodo-5-nitrobenzoic acid
Welcome to the technical support center for the purification of 4-Amino-3-iodo-5-nitrobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile synthetic intermediate. The purity of this compound is critical for downstream applications, and this document provides in-depth, field-proven insights into troubleshooting common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. Typically, this compound is synthesized via the iodination of 4-amino-3-nitrobenzoic acid.[1] Therefore, common organic impurities may include:
-
Unreacted Starting Material: 4-Amino-3-nitrobenzoic acid is a frequent and significant impurity.
-
Regioisomers: While sterically hindered, small amounts of other iodinated or nitrated isomers may form depending on the reaction conditions.
-
Reaction Byproducts: Impurities can arise from side reactions or degradation during the manufacturing process and/or storage.[2] For instance, deamination or decarboxylation products can occur under harsh conditions.
-
Inorganic Salts: Salts such as sodium chloride or potassium iodide are often present from the reaction workup and must be removed.
Q2: What are the primary purification strategies for this molecule?
A2: The molecular structure of this compound, featuring both an acidic carboxylic acid group and a basic amino group, makes it amenable to several purification techniques:
-
Acid-Base Extraction: This is a powerful initial purification step to separate the amphoteric product from neutral organic impurities and some acidic or basic byproducts.[3][4][5]
-
Recrystallization: This is the most effective method for achieving high purity and obtaining a crystalline final product. The key is selecting an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[6][7][8]
-
Column Chromatography: While less common for bulk purification, silica gel or reverse-phase column chromatography can be employed for difficult separations or for isolating very pure small-scale batches.[9][10]
Q3: How do the substituents (amino, iodo, nitro) affect the compound's properties and purification strategy?
A3: The substituents profoundly influence the molecule's chemical personality:
-
Carboxylic Acid Group (-COOH): This is your primary handle for acid-base extraction. The electron-withdrawing effects of the adjacent nitro and iodo groups increase its acidity (lower pKa) compared to benzoic acid itself.
-
Amino Group (-NH₂): This group provides a basic handle. However, its basicity is significantly reduced by the powerful electron-withdrawing nitro group on the same ring. This means stronger acidic conditions are needed to protonate it compared to a simple aniline.
-
Nitro (-NO₂) and Iodo (-I) Groups: These groups increase the molecule's molecular weight and can contribute to lower solubility in non-polar solvents. They also are responsible for the typical yellow color of nitro-aromatic compounds.[11]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during your experiments, providing insights into their causes and actionable solutions.
Problem 1: The crude product will not fully dissolve during basic extraction (e.g., with sodium bicarbonate).
-
Probable Cause (A): Presence of Insoluble Neutral Impurities. The purpose of the basic wash is to convert your acidic product into its water-soluble salt, leaving behind non-acidic impurities.[12][13] If a significant portion of the material remains undissolved in the organic layer, it is likely a neutral byproduct.
-
Probable Cause (B): Insufficient Base. The stoichiometry may be incorrect, or the base may not be strong enough to deprotonate the carboxylic acid fully, especially if the crude product is highly acidic from leftover reagents.
-
Solution:
-
Ensure you are using a sufficient molar excess of a suitable base (e.g., 5-10% aqueous NaHCO₃ or Na₂CO₃).
-
Filter the biphasic mixture to remove any insoluble material before separating the layers. This insoluble material can be analyzed separately.
-
After separating the aqueous layer containing your product salt, re-extract the organic layer with a fresh portion of the basic solution to maximize recovery.
-
Problem 2: An oil or sticky solid forms instead of crystals during recrystallization.
-
Probable Cause (A): "Oiling Out." This common issue occurs when the solution becomes supersaturated at a temperature above the melting point of your solid. Instead of crystallizing, it separates as a liquid phase. This is often due to using a solvent that is "too good" or cooling the solution too rapidly.
-
Probable Cause (B): High Impurity Load. High concentrations of impurities can depress the melting point of the mixture and interfere with crystal lattice formation.[6]
-
Solution:
-
Re-heat the Solution: Heat the mixture until the oil redissolves completely.
-
Add More Solvent: Add a small amount of additional hot solvent to lower the saturation point.
-
Slow Cooling: This is critical. Allow the flask to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary. Do not place it directly in an ice bath. Slow cooling promotes the formation of pure, ordered crystals.[7]
-
Scratching/Seeding: If crystals are slow to form, scratch the inside of the flask with a glass rod at the solution's surface or add a "seed crystal" from a previous pure batch to initiate nucleation.[6]
-
Problem 3: The final product has a persistent dark color (dark yellow, brown, or orange).
-
Probable Cause (A): Presence of Oxidized or Polymeric Impurities. Aromatic amines and nitro compounds can be susceptible to oxidation, leading to highly colored byproducts.
-
Probable Cause (B): Trapped Mother Liquor. If the crystals are very fine or not washed properly after filtration, colored impurities from the solvent can be trapped.
-
Solution:
-
Charcoal Treatment: During the recrystallization protocol, after the compound is fully dissolved in the hot solvent, add a small amount (1-2% by weight) of activated charcoal. The charcoal adsorbs colored impurities. Keep the solution hot and swirl for a few minutes.
-
Hot Filtration: Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool. This step must be done quickly to prevent premature crystallization in the funnel.[8]
-
Thorough Washing: After collecting the crystals by vacuum filtration, wash the crystal cake with a small amount of ice-cold fresh recrystallization solvent to rinse away any residual mother liquor.
-
Problem 4: Very low yield after recrystallization.
-
Probable Cause (A): Using Too Much Solvent. The most common cause of low recovery. The product has some solubility even in the cold solvent; using an excessive volume will result in a significant amount of product remaining in the mother liquor.[7]
-
Probable Cause (B): Premature Crystallization. If the product crystallizes during a hot filtration step, it will be lost with the filtered impurities.
-
Probable Cause (C): Inappropriate Solvent Choice. The solvent may be too good, meaning the compound remains highly soluble even when cold.
-
Solution:
-
Use Minimal Solvent: During the dissolution step, add the hot solvent in small portions, waiting for it to boil between additions, until the solid just dissolves.[8]
-
Keep Funnels Hot: When performing a hot filtration, pre-heat the funnel and the receiving flask to minimize premature crystallization.
-
Recover a Second Crop: The mother liquor from the first filtration can be concentrated (e.g., by boiling off some solvent) and cooled again to obtain a second, though likely less pure, crop of crystals.
-
Experimental Protocols & Data
Purification Workflow Diagram
The following diagram outlines the logical workflow for purifying crude this compound.
Caption: Decision workflow for purification.
Table 1: Solvent Selection for Recrystallization
Selecting the right solvent is crucial for successful recrystallization.[8] The ideal solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.
| Solvent System | Observation & Recommendation |
| Water | Likely poor solubility even when hot due to the large aromatic structure. May be useful as an anti-solvent in a mixed system. |
| Ethanol | Recommended starting point. Good potential for differential solubility. The compound is likely soluble in hot ethanol and less soluble in cold ethanol.[14][15] |
| Methanol | Similar to ethanol, but often provides higher solubility. May lead to lower recovery unless used in a mixed system. |
| Ethanol/Water | Highly Recommended. Dissolve the crude product in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of hot ethanol to clarify, then cool slowly. |
| Ethyl Acetate | May be too effective a solvent, leading to poor recovery. Can be paired with a non-polar anti-solvent like hexanes. |
| Toluene/Hexanes | Unlikely to be effective due to the polar nature of the compound's functional groups. |
Protocol 1: Purification via Acid-Base Extraction
This protocol is designed to remove neutral impurities.
-
Dissolution: Dissolve the crude solid (e.g., 10 g) in a suitable organic solvent like ethyl acetate (150 mL) in a separatory funnel. If there are insoluble solids, they may be inorganic salts or other impurities and can be filtered off.
-
Basic Extraction: Add a 5% aqueous solution of sodium bicarbonate (NaHCO₃) (100 mL) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.[12]
-
Separation: Allow the layers to separate. The top organic layer contains neutral impurities. The bottom aqueous layer contains the sodium salt of your desired product.
-
Isolation: Drain the bottom aqueous layer into a clean Erlenmeyer flask.
-
Re-extraction (Optional): To maximize yield, wash the organic layer again with a fresh portion of 5% NaHCO₃ (50 mL) and combine the aqueous layers.
-
Acidification: Cool the combined aqueous layers in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH ~2), checked with litmus paper. Your product will precipitate as a solid.
-
Collection: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts.
-
Drying: Dry the purified solid in a vacuum oven. The product at this stage is significantly purer but may require subsequent recrystallization for optimal purity.
Protocol 2: Purification via Recrystallization
This protocol assumes ethanol/water is a suitable solvent system.
-
Dissolution: Place the crude or extracted solid (e.g., 5 g) into a 250 mL Erlenmeyer flask. Add a minimal amount of hot 95% ethanol while heating on a hot plate, swirling until the solid just dissolves.
-
Charcoal Treatment (Optional): If the solution is highly colored, remove it from the heat, add a small spatula tip of activated charcoal, and bring it back to a gentle boil for 2-3 minutes.
-
Hot Filtration (if charcoal was used): Pre-heat a second flask and a stemless funnel. Place a fluted filter paper in the funnel and rapidly filter the hot solution to remove the charcoal.
-
Induce Crystallization: To the clear, hot filtrate, add hot deionized water dropwise until a persistent cloudiness appears. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Pure crystals should form.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
Collection & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystal cake with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the pure, crystalline product in a vacuum oven to a constant weight. Assess purity via melting point and/or HPLC analysis.
References
-
Chang, C. A., Wu, Q. H., & Tan, L. (1986). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. Journal of Chromatography A, 361, 199-207. Available at: [Link]
-
Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved February 15, 2026, from [Link]
-
Hinze, W. L., & Armstrong, D. W. (1980). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. Analytical Letters, 13(A12), 1093-1104. Available at: [Link]
-
Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved February 15, 2026, from [Link]
-
University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved February 15, 2026, from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzoic acid, 2,5-dibromo- on Newcrom R1 HPLC column. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). Purification of benzoic acid - US3235588A.
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]
-
University of Missouri–St. Louis. (n.d.). The Recrystallization of Benzoic Acid. Retrieved February 15, 2026, from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Supporting Information. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2015, March 11). Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid?. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). Preparation of 4-acetamido-3-nitrobenzoic acid - US3177247A.
-
National Institutes of Health. (n.d.). Isolation of 3-amino-4-nitrobenzyl acetate: evidence of an undisclosed impurity in 5-amino-2-nitrobenzoic acid. Retrieved February 15, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). 4-Nitrobenzoic acid. Retrieved February 15, 2026, from [Link]
-
ArtMolecule. (n.d.). Impurities and Degradation products. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 4-Amino-3-methyl-5-nitrobenzoic acid. Retrieved February 15, 2026, from [Link]
-
Bond University Research Portal. (2020, July 14). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Retrieved February 15, 2026, from [Link]
Sources
- 1. 4-Iodo-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Impurities and Degradation products | @rtMolecule [artmolecule.fr]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. vernier.com [vernier.com]
- 5. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 6. m.youtube.com [m.youtube.com]
- 7. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of Benzoic acid, 2,5-dibromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. 4-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 12. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. researchgate.net [researchgate.net]
- 15. Tips & Tricks [chem.rochester.edu]
Optimizing temperature and pH for 4-Amino-3-iodo-5-nitrobenzoic acid stability
An In-Depth Guide to Optimizing Temperature and pH for Experimental Stability
Welcome to the Technical Support Center for 4-Amino-3-iodo-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for handling this compound. Here, we address common challenges related to its stability, offering troubleshooting advice and detailed experimental protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in solution?
The stability of this compound is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. The molecule possesses several reactive functional groups—an amino group, a nitro group, a carboxylic acid, and a carbon-iodine bond—each susceptible to degradation under certain conditions.[1] Aromatic nitro compounds, in particular, are known to be sensitive to various stress conditions.[2]
Q2: How does pH affect the stability of this compound?
The pH of a solution can significantly impact the stability of this compound. The amino and carboxylic acid groups can ionize depending on the pH, which alters the electron distribution in the aromatic ring and can influence its susceptibility to hydrolysis and other degradation reactions.[3] Both acidic and basic conditions can promote hydrolysis of the amide or decarboxylation.[4] For amino acids, solubility is lowest at the isoelectric point and increases in more acidic or basic solutions.[5][6] It is crucial to determine the optimal pH range for your specific application to minimize degradation.
Q3: Is this compound sensitive to light?
Yes, compounds with nitroaromatic and amino functionalities can be sensitive to light.[3] Photolytic degradation can occur, especially under UV light, leading to various reactions including photoreduction of the nitro group or cleavage of the carbon-iodine bond.[7] It is strongly recommended to protect solutions of this compound from light by using amber vials or by working in a dark environment.[7]
Q4: What is the expected thermal stability of this compound?
Q5: What are the likely degradation pathways for this compound?
Based on its structure, several degradation pathways are plausible under forced conditions:[2][4]
-
Hydrolysis: The carboxylic acid and amino groups can be susceptible to hydrolysis under strong acidic or basic conditions.
-
Oxidation: The amino group is susceptible to oxidation, which can be initiated by oxidizing agents or light.[7]
-
Photodegradation: Light can induce cleavage of the C-I bond or reduction of the nitro group.[7]
-
Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide.
-
Reduction of the Nitro Group: The nitro group can be reduced to a nitroso or amino group.[3]
Troubleshooting Guides
Issue 1: Inconsistent results or loss of compound activity in solution over time.
Possible Cause: Degradation of the compound due to improper storage or experimental conditions.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored as a solid in a cool, dry, and dark place.[9][10] For solutions, prepare them fresh and store them protected from light at a low temperature (e.g., 2-8 °C) for short-term use.
-
pH Control: Buffer your solutions to a pH where the compound exhibits maximum stability. This can be determined through a pH stability study (see Experimental Protocols).
-
Minimize Light Exposure: Use amber-colored glassware or wrap your containers in aluminum foil during experiments and storage.[7]
-
Avoid High Temperatures: Conduct experiments at the lowest feasible temperature. If heating is necessary, minimize the duration.
-
Inert Atmosphere: For sensitive applications, consider degassing your solvents and working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Issue 2: Appearance of unexpected peaks in chromatographic analysis (e.g., HPLC, LC-MS).
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Conduct Forced Degradation Studies: To identify potential degradants, perform forced degradation studies under acidic, basic, oxidative, photolytic, and thermal stress conditions.[2][11] This will help in understanding the degradation profile of the molecule.
-
Optimize Chromatographic Method: Ensure your analytical method is stability-indicating, meaning it can separate the parent compound from all potential degradation products.[3] This may require adjusting the mobile phase, gradient, or column.
-
Analyze Blank Samples: Run blank samples (solvent without the compound) that have been subjected to the same experimental conditions to rule out artifacts from the solvent or container.
-
Characterize Degradants: If significant degradation is observed, use techniques like LC-MS/MS to identify the structure of the degradation products. This information is crucial for understanding the degradation mechanism.[7]
Experimental Protocols
Protocol 1: Determination of Optimal pH for Stability
This protocol outlines a systematic approach to identify the pH range where this compound is most stable in an aqueous solution.
Materials:
-
This compound
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
HPLC or UPLC system with a suitable column (e.g., C18) and detector.
-
pH meter
-
Constant temperature incubator or water bath.
Procedure:
-
Prepare a Stock Solution: Dissolve a known amount of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) to create a concentrated stock solution.
-
Prepare Test Solutions: In separate amber vials, add a small aliquot of the stock solution to each buffer to achieve a final concentration suitable for analysis. Ensure the volume of the organic solvent is minimal to avoid affecting the buffer's pH.
-
Initial Analysis (T=0): Immediately analyze each test solution using a validated stability-indicating HPLC method to determine the initial concentration of the compound.
-
Incubation: Store the vials at a controlled, elevated temperature (e.g., 40°C or 60°C) to accelerate degradation.[3]
-
Time-Point Analysis: At predetermined time intervals (e.g., 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial and analyze it by HPLC.
-
Data Analysis: Plot the percentage of the remaining compound against time for each pH. The pH at which the degradation rate is slowest is the optimal pH for stability.
Data Presentation:
| pH | Initial Concentration (µg/mL) | Concentration at 2h (µg/mL) | Concentration at 4h (µg/mL) | Concentration at 8h (µg/mL) | % Remaining at 8h |
| 2.0 | 100.5 | 98.2 | 95.1 | 90.3 | 89.9% |
| 4.0 | 100.2 | 99.8 | 99.1 | 98.5 | 98.3% |
| 7.0 | 100.8 | 100.5 | 99.9 | 99.2 | 98.4% |
| 9.0 | 100.3 | 97.5 | 94.3 | 88.7 | 88.4% |
| 10.0 | 100.6 | 95.1 | 90.2 | 82.4 | 81.9% |
Note: The data in this table is illustrative and should be replaced with experimental results.
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to understand its degradation pathways and to develop a stability-indicating analytical method.[2]
Materials:
-
This compound stock solution.
-
0.1 M Hydrochloric acid (HCl).
-
0.1 M Sodium hydroxide (NaOH).
-
3% Hydrogen peroxide (H₂O₂).
-
UV lamp and a controlled light chamber.
-
Oven.
Procedure:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and heat at 60°C for 24 hours.[3]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and heat at 60°C for 24 hours.[3]
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours, protected from light.[3]
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Thermal Degradation (Solution): Heat the stock solution at 60°C for 24 hours, protected from light.[3]
-
Thermal Degradation (Solid): Place the solid compound in an oven at a temperature below its melting point for a specified period.[3]
-
Analysis: Analyze all stressed samples, along with a control sample (unstressed stock solution), using an appropriate analytical method like HPLC or LC-MS.
Visualization of Experimental Workflows
Caption: Workflow for Forced Degradation Studies.
Caption: Key Factors Influencing Compound Stability.
References
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
- Role of iodine substituent in the reactivity of aromatic compounds - Benchchem. (n.d.).
- m-Nitrobenzoic Acid: Properties, Applications, and Safety Information - Chemiis. (n.d.).
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
- Forced Degradation Studies - SciSpace. (2016, December 14).
- Review on Forced Degradation Studies - | International Journal of Innovative Science and Research Technology. (n.d.).
- NITROBENZOIC ACID - Ataman Kimya. (n.d.).
- 3-Nitrobenzoic acid - Safety Data Sheet - ChemicalBook. (n.d.).
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.
- This compound | 89677-77-0 - Benchchem. (n.d.).
- Technical Support Center: 2-Amino-5-nitrobenzoic acid Stability and Degradation - Benchchem. (n.d.).
- 4-Amino-3-nitrobenzoic acid 97 1588-83-6 - Sigma-Aldrich. (n.d.).
Sources
- 1. This compound | 89677-77-0 | Benchchem [benchchem.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ajpsonline.com [ajpsonline.com]
- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 7. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. 4-Amino-3-nitrobenzoic acid 97 1588-83-6 [sigmaaldrich.com]
- 9. chemiis.com [chemiis.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. scispace.com [scispace.com]
Resolving regioisomer formation in 4-Amino-3-iodo-5-nitrobenzoic acid synthesis
The following technical guide is designed for organic chemists and process engineers encountering regioselectivity or yield issues in the synthesis of 4-Amino-3-iodo-5-nitrobenzoic acid .
This guide bypasses generic advice to focus on the specific electronic conflict between the activating amine and deactivating nitro/carboxyl groups, which is the root cause of regioisomer and conversion failures.
Current Status: Operational
Topic: Resolving Regioisomer & Conversion Failures in Trisubstituted Benzoate Synthesis Target Molecule: this compound (CAS: 2122-63-6 / Derivatives)
Part 1: The Core Conflict (Root Cause Analysis)
The synthesis of this compound presents a classic "Push-Pull" conflict in Electrophilic Aromatic Substitution (EAS).
-
The "Push": The amino group (
) at C4 is a strong activator and directs incoming electrophiles to the ortho positions (C3 and C5). -
The "Pull": The carboxyl group (
) at C1 and the nitro group ( ) are strong deactivators. -
The Trap: If you iodinate before nitrating, the highly activated amino-ring reacts twice, leading to 3,5-diiodo-4-aminobenzoic acid . It is nearly impossible to mono-iodinate PABA selectively at scale without significant di-iodo impurities.
The Solution: You must utilize the "Ortho-Blockade" Strategy . By introducing the nitro group first (at C3), you deactivate the ring slightly and physically block one ortho site. This forces the subsequent iodination to occur exclusively at the remaining open ortho site (C5), guaranteeing the correct regioisomer.
Decision Logic Visualization
The following diagram illustrates the critical pathway choice.
Figure 1: Pathway selection determines regio-purity. Route A leads to inseparable poly-iodinated byproducts, while Route B utilizes steric blocking to ensure specificity.
Part 2: Troubleshooting Guide (FAQs)
Scenario 1: "I am seeing large amounts of unreacted starting material during iodination."
Diagnosis: Ring Deactivation.
If you are following Route B (Nitration
Corrective Action:
-
Switch Reagents: Elemental iodine (
) is too weak. You must use a "super-electrophile" source.-
Option A (Standard): N-Iodosuccinimide (NIS) activated by Sulfuric Acid (
) or Trifluoroacetic Acid (TFA). -
Option B (Aggressive): Iodine Monochloride (
) in Acetic Acid.
-
-
Solvent System: Use polar aprotic solvents like DMF or THF to solubilize the polar nitro-amino acid substrate.
Scenario 2: "I have a mixture of mono-iodo and di-iodo products."
Diagnosis: Route Error. This almost exclusively happens when starting from 4-aminobenzoic acid (PABA) directly. The first iodine activates the ring further (via resonance donation), making the second iodination faster than the first.
Corrective Action:
-
Immediate: Stop the reaction. Separation is difficult due to similar solubility profiles (amphoteric zwitterions).
-
Protocol Change: Adopt the Nitration-First protocol (see Part 3). The nitro group prevents di-iodination electronically (deactivation) and sterically (blocking C3).
Scenario 3: "My product turns into a black tar during workup."
Diagnosis: Oxidative Decomposition.
Aniline derivatives are prone to oxidation. If you use strong oxidizers (like excess
Corrective Action:
-
Temperature Control: Keep Iodination with NIS below 80°C .
-
Quench: Always quench iodination reactions with Sodium Thiosulfate (
) or Sodium Bisulfite to destroy excess oxidative iodine species before adjusting pH.
Part 3: Validated Experimental Protocol
Objective: Synthesis of this compound from 4-amino-3-nitrobenzoic acid. Scale: Pilot (Adjustable).
Reagents & Stoichiometry Table
| Component | Role | Equiv. | Notes |
| 4-Amino-3-nitrobenzoic acid | Substrate | 1.0 | Starting material (Yellow solid) |
| N-Iodosuccinimide (NIS) | Iodinating Agent | 1.2 - 1.5 | Protect from light |
| H2SO4 (conc.) | Catalyst | 0.1 - 0.2 | Activates NIS |
| THF or DMF | Solvent | 5-10 Vol | Dry solvents preferred |
Step-by-Step Methodology
-
Setup:
-
Charge a reaction vessel with 4-amino-3-nitrobenzoic acid (1.0 eq) and THF (5 volumes). Stir to create a slurry/solution.
-
Note: The substrate may not fully dissolve at RT; this is acceptable.
-
-
Activation:
-
Reaction:
-
Heat the mixture to 60–80°C . Monitor by HPLC/TLC.
-
Endpoint: Disappearance of the starting material peak (approx. 2–4 hours).
-
Troubleshooting: If conversion stalls at 80%, add an additional 0.2 eq of NIS.
-
-
Workup (Critical for Purity):
-
Cool to Room Temperature.
-
Pour the reaction mixture into Ice Water (10 volumes) containing 10% Sodium Thiosulfate (
). -
Why? Thiosulfate quenches unreacted iodine (turning brown solution yellow/clear) and prevents oxidation of the amine.
-
-
Isolation:
-
The product should precipitate as a yellow/orange solid.
-
Filter the solid.[1][4][5][6] Wash with water until filtrate is neutral pH.
-
Purification (if needed): Recrystallize from Ethanol/Water or dissolve in dilute NaOH (as the sodium salt), filter off insoluble impurities, and re-precipitate with dilute HCl.
-
References & Authority[4][5][7][8][9][10]
-
Nitration Precedence: Preparation of 4-acetamido-3-nitrobenzoic acid. US Patent 3,177,247A. (Establishes the nitration of PABA derivatives as a standard industrial route).
-
Iodination Method (NIS): Method for producing indole or indazole compound.[4] Patent Application (Snippet 1.2). Describes the specific use of NIS/H2SO4/THF for iodinating 4-amino-3-nitrobenzoic acid. 4[7]
-
General Mechanism: Electrophilic Aromatic Substitution: Nitration and Halogenation. Master Organic Chemistry. (Mechanistic grounding for directing group effects).
-
Impurity Profile: Minimizing the formation of 2,4-diiodo impurity in diatrizoic acid synthesis. BenchChem. (Discusses the difficulty of controlling iodination on amino-benzoic acids).
Sources
- 1. US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of 4-Iodo-2-nitro benzoic acid from benzene [chemcontent.com]
- 4. Method for producing indole or indazole compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. 4-Iodo-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. US3476802A - N-alkyl derivatives of 3,5-diacetamido-2,4,6-triiodobenzoic acid and salts thereof and process for preparing the same - Google Patents [patents.google.com]
- 7. US3991105A - Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid - Google Patents [patents.google.com]
Validation & Comparative
1H NMR and 13C NMR spectral analysis of 4-Amino-3-iodo-5-nitrobenzoic acid
This guide outlines the comparative spectral analysis of 4-Amino-3-iodo-5-nitrobenzoic acid , a critical intermediate often utilized in the synthesis of kinase inhibitors and radioligands.
The analysis focuses on distinguishing the target molecule from its non-iodinated precursor, 4-Amino-3-nitrobenzoic acid , using high-field NMR spectroscopy.
Executive Summary & Structural Logic
The structural validation of this compound relies on confirming the regioselective iodination of the 4-amino-3-nitrobenzoic acid precursor.
In the precursor, the aromatic ring contains three protons. Upon successful iodination at the C5 position (ortho to the activating amine), the spectrum must simplify to two aromatic protons. This "spectral simplification" is the primary quality attribute (CQA) for this intermediate.
Structural Transformation
-
Precursor: 1,2,4-trisubstituted ring pattern (3 aromatic protons).
-
Target: 1,2,3,5-tetrasubstituted ring pattern (2 aromatic protons, meta-positioned).
Experimental Methodology
To ensure reproducibility and solubility of the polar zwitterionic moieties (COOH, NH2, NO2), DMSO-d6 is the mandatory solvent. CDCl3 is unsuitable due to poor solubility and aggregation effects.
Protocol: High-Resolution NMR Acquisition
-
Sample Prep: Dissolve 10–15 mg of the solid analyte in 0.6 mL of DMSO-d6 (99.9% D).
-
Critical Step: If the solution is cloudy, sonicate for 30 seconds. Do not filter unless necessary, as the product may crystallize on the filter paper.
-
-
Instrument: 400 MHz or higher (500/600 MHz recommended for resolving meta-coupling).
-
Temperature: 298 K (25°C).
-
Parameters:
-
1H: 16 scans, D1 = 1.0s (ensure relaxation of COOH proton).
-
13C: 1024 scans, D1 = 2.0s, proton-decoupled.
-
Workflow Visualization
Caption: Step-by-step workflow for the preparation and validation of nitrobenzoic acid derivatives.
1H NMR Spectral Analysis
The 1H NMR spectrum provides the most immediate confirmation of identity. The key differentiator is the aromatic region (8.0 – 9.0 ppm).
Comparative Data: Precursor vs. Target
| Feature | Precursor (4-Amino-3-nitrobenzoic acid) | Target (this compound) | Interpretation |
| Aromatic H Count | 3 Protons | 2 Protons | Loss of H5 confirms iodination. |
| Coupling Pattern | Doublet (H5), Doublet (H2), dd (H6) | Two Doublets (or Singlets) | Target protons are meta to each other. |
| H-2 Shift | ~ 8.6 ppm (d, J~2Hz) | ~ 8.35 ppm (d, J~2Hz) | Flanked by COOH and I. |
| H-6 Shift | ~ 8.0 ppm (dd, J~9, 2Hz) | ~ 8.65 ppm (d, J~2Hz) | Flanked by COOH and NO2 (Deshielded). |
| H-5 Shift | ~ 7.0 ppm (d, J~9Hz) | Absent | Replaced by Iodine. |
| NH2 Signal | Broad s, ~ 7.5 - 8.0 ppm | Broad s, ~ 6.5 - 7.5 ppm | Shift varies; often broadened by I/NO2 proximity. |
| COOH Signal | Broad s, > 12.0 ppm | Broad s, ~ 13.0 ppm | Typical carboxylic acid proton. |
Detailed Assignments (Target Molecule)
- 13.0 (br s, 1H, COOH): The acidic proton is typically very broad and exchangeable.
- 8.65 (d, J=2.0 Hz, 1H, Ar-H6): This proton is located between the Nitro (NO2) and Carboxyl (COOH) groups. Both are strong electron-withdrawing groups (EWG), causing significant downfield shifting.
- 8.35 (d, J=2.0 Hz, 1H, Ar-H2): Located between the Iodine (I) and Carboxyl (COOH). Iodine is less electron-withdrawing than the Nitro group, making this proton slightly more shielded (upfield) than H6.
- 7.0 – 7.5 (br s, 2H, NH2): The amine protons. The chemical shift is highly concentration-dependent. The presence of the bulky Iodine and Nitro groups ortho to the amine may cause twisting, affecting hydrogen bonding and shift position.
13C NMR Spectral Analysis
The 13C spectrum confirms the carbon skeleton and the presence of the tetrasubstituted ring.
Key Carbon Resonances (DMSO-d6)
| Carbon Type | Approx. Shift (ppm) | Assignment Logic |
| C=O (Acid) | 165.0 – 167.0 | Carbonyl carbon, characteristic of benzoic acids. |
| C-NH2 (C4) | 150.0 – 154.0 | Deshielded by the direct attachment of the electronegative Nitrogen. |
| C-NO2 (C5) | 130.0 – 135.0 | Ipso carbon attached to the Nitro group. |
| C-H (Ar) | 130.0 – 135.0 | The two remaining methine carbons (C2, C6). |
| C-I (C3) | 85.0 – 95.0 | Diagnostic Peak: Carbon attached to Iodine typically appears significantly upfield (shielded) due to the "Heavy Atom Effect." |
Diagnostic Check: Look for the carbon signal below 100 ppm (C-I). If this is missing, iodination did not occur. If multiple peaks appear <100 ppm, check for di-iodination side products.
Troubleshooting & Impurities
Common Impurities
-
Residual Precursor: Look for the doublet at ~7.0 ppm (H5 of the starting material).
-
Di-iodo Species (4-Amino-3,5-diiodobenzoic acid):
-
If the reaction is over-run, iodine may replace the NO2 group or attack other positions if the directing effects are overwhelmed (rare but possible under harsh conditions).
-
Symmetry: The di-iodo compound (if 3,5-diiodo-4-amino) would be symmetric, showing a singlet (2H) in the aromatic region, rather than two meta-coupled signals.
-
-
Regioisomers:
-
Iodination at the 2-position is sterically hindered by the COOH and electronically less favorable compared to the position ortho to the amine.
-
Self-Validating Quality Check
-
Integration Ratio: The ratio of the two aromatic protons must be exactly 1:1.
-
Coupling Constant: The J-coupling should be small (~2 Hz). If J > 8 Hz, you are likely looking at two protons ortho to each other, indicating the wrong substitution pattern (e.g., failure to substitute H5).
References
-
Precursor Data: Sigma-Aldrich. 4-Amino-3-nitrobenzoic acid 1H NMR. Accessed via .
-
General Synthesis & Spectral Trends: "Synthesis and structure of trans-bis(4-amino-3-nitrobenzoato) complexes." National Institutes of Health (PMC). Available at: [Link]
-
Substituent Effects in NMR: "Carbon-13 chemical shift assignments of derivatives of benzoic acid." Magnetic Resonance in Chemistry. Available at: [Link]
High-Resolution Purity Analysis of 4-Amino-3-iodo-5-nitrobenzoic Acid: A Comparative HPLC Method Development Guide
Strategic Overview
The purity analysis of 4-Amino-3-iodo-5-nitrobenzoic acid (AINBA) presents a specific chromatographic challenge common in the synthesis of radiocontrast agents and kinase inhibitors. While standard C18 methods are often sufficient for assay (potency), they frequently fail to resolve critical process impurities—specifically de-iodinated degradation products (4-amino-3-nitrobenzoic acid) and positional isomers.
This guide objectively compares the industry-standard C18 (Octadecyl) chemistry against a Phenyl-Hexyl stationary phase.
The Verdict: While C18 provides adequate retention, Phenyl-Hexyl is the superior choice for purity profiling.[1] It leverages
Compound Analysis & Physicochemical Context
To design a robust method, we must first deconstruct the analyte's behavior in solution.
| Property | Characteristic | Chromatographic Implication |
| Core Structure | Benzoic Acid + Amino + Nitro + Iodo | Highly functionalized aromatic ring; amphoteric but predominantly acidic behavior. |
| Acidity (pKa) | COOH | Requirement: Mobile phase pH must be |
| Basicity | Aniline | The electron-withdrawing Nitro (-NO |
| UV Absorbance | Nitro/Aromatic | Strong absorbance at 254 nm (aromatic |
Comparative Study: C18 vs. Phenyl-Hexyl[1][2]
Method A: The Standard (C18)[3][4]
-
Mechanism: Hydrophobic interaction (dispersive forces) based on carbon load.
-
Performance: Excellent for retaining the main peak.
-
Limitation: "Blind" to electronic differences. It struggles to separate the target molecule from 4-amino-3-nitrobenzoic acid (the de-iodinated impurity) because the hydrophobicity difference caused by a single iodine atom is sometimes insufficient to overcome peak broadening.
Method B: The Challenger (Phenyl-Hexyl)
-
Mechanism: Hydrophobic interaction +
- Stacking + Halogen Selectivity. -
Performance: The nitro group (strong
-acceptor) and the iodine atom (highly polarizable) interact strongly with the phenyl ring on the stationary phase. -
Crucial Insight: Using Methanol instead of Acetonitrile is vital here. Acetonitrile's
-electrons can interfere with the stationary phase interactions. Methanol allows the analyte's aromatic ring to interact directly with the column's phenyl ligands [1].
Comparative Data Summary (Simulated)
| Parameter | Method A (C18 / ACN) | Method B (Phenyl-Hexyl / MeOH) | Status |
| Retention Time (Main Peak) | 6.2 min | 8.4 min | Phenyl-Hexyl Retains Longer |
| Resolution ( | 1.2 (Co-elution risk) | 3.5 (Baseline resolved) | Phenyl-Hexyl Superior |
| Peak Symmetry (Tailing Factor) | 1.1 | 1.05 | Comparable |
| Selectivity ( | 1.04 | 1.15 | Phenyl-Hexyl Superior |
Impurity A: 4-Amino-3-nitrobenzoic acid (Precursor/Degradant)
Detailed Experimental Protocol
This protocol utilizes the Phenyl-Hexyl chemistry (Method B) as the recommended standard for purity checks.
Reagents & Standards[5]
-
Reference Standard: this compound (>99.0%).
-
Solvents: HPLC Grade Methanol (MeOH), HPLC Grade Water.
-
Modifier: 85% Phosphoric Acid (
) or Formic Acid (for MS compatibility).
Chromatographic Conditions[4][5][6]
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5
m. -
Mobile Phase A: Water + 0.1%
(pH ~2.2). -
Mobile Phase B: Methanol (100%).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: UV at 254 nm (primary) and 320 nm (secondary confirmation).
-
Injection Volume: 5-10
L.
Gradient Program
| Time (min) | % Mobile Phase B (MeOH) | Event |
| 0.0 | 30% | Initial Hold |
| 2.0 | 30% | Isocratic Hold (Focusing) |
| 12.0 | 80% | Linear Ramp (Elution) |
| 15.0 | 95% | Wash |
| 15.1 | 30% | Return to Initial |
| 20.0 | 30% | Re-equilibration |
Sample Preparation[5]
-
Diluent: Mix Water:Methanol (50:50).
-
Stock Solution: Weigh 10 mg of AINBA into a 20 mL volumetric flask. Dissolve in 5 mL MeOH, sonicate for 5 mins, dilute to volume with Water. (Conc: 0.5 mg/mL).
-
Filtration: Filter through a 0.22
m PTFE filter prior to injection.
Method Development Logic (Visualization)
The following diagram illustrates the decision pathway used to select the Phenyl-Hexyl column over the C18 standard.
Caption: Decision matrix highlighting the selection of Phenyl-Hexyl chemistry to exploit electronic interactions for superior impurity resolution.
References
-
Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from
-
BenchChem. (2025).[2][3] A Comparative Guide to HPLC Methods for the Separation of Nitrobenzoic Acid Isomers. Retrieved from
-
SIELC Technologies. (2018). Separation of Benzoic acid, 4-amino-3,5-diiodo- on Newcrom R1 HPLC column. Retrieved from
-
Mac-Mod Analytical. Development of a Highly Selective, “Phenyl-modified” C18 Bonded phase for HPLC. Retrieved from
Sources
Comparative Guide: Mass Spectrometry Fragmentation of 4-Amino-3-iodo-5-nitrobenzoic Acid
Executive Summary & Scope
This guide provides a technical analysis of the mass spectrometry (MS) behavior of 4-Amino-3-iodo-5-nitrobenzoic acid (AINBA) . As a highly functionalized intermediate often used in the synthesis of radiocontrast agents and kinase inhibitors, its accurate characterization is critical.
This document compares the fragmentation performance of AINBA against two key structural alternatives:
-
4-Amino-3-nitrobenzoic acid (Non-iodinated precursor): To validate the iodination step.
-
4-Amino-3-bromo-5-nitrobenzoic acid (Bromo-analog): A common process impurity.
Key Insight: While Electrospray Ionization in Negative Mode (ESI-) offers superior sensitivity for quantitation due to the carboxylic acid moiety, Positive Mode (ESI+) provides richer structural data via specific ortho-effect fragmentations essential for confirming regio-isomerism.
Experimental Methodology
To ensure reproducibility, the following LC-MS/MS protocol is recommended. This setup minimizes thermal degradation of the nitro group prior to ionization.
Protocol: High-Resolution LC-MS/MS
-
Instrument: Q-TOF or Orbitrap (Resolving Power > 30,000).
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Ionization: ESI (Dual polarity switching recommended).
Self-Validating Check:
Before running samples, inject a standard of 4-Amino-3-nitrobenzoic acid. If the signal-to-noise ratio for the [M-H]⁻ ion at m/z 181 is < 100:1, clean the ESI source cone. Nitro-aromatics are prone to signal suppression.
Comparative Fragmentation Analysis
Comparison with Alternatives (Impurity Profiling)[1]
The presence of the Iodine atom introduces a unique mass defect and fragmentation lability compared to the Bromo-analog or the non-halogenated precursor.
| Feature | Target: AINBA (Iodo) | Alt 1: Bromo-Analog | Alt 2: Precursor (No Halogen) |
| Formula | |||
| Monoisotopic Mass | 307.93 | 259.94 | 182.03 |
| Isotope Pattern | Single dominant peak ( | 1:1 doublet ( | Standard Carbon envelope |
| C-X Bond Energy | ~240 kJ/mol (Weakest) | ~280 kJ/mol | N/A |
| Primary Loss (ESI+) |
Ionization Mode Comparison: ESI(-) vs. ESI(+)
Scenario A: ESI Negative Mode ([M-H]⁻)
-
Primary Utility: Quantitation and purity assay.
-
Mechanism: Deprotonation of the carboxylic acid (-COOH
-COO⁻). -
Fragmentation:
-
The parent ion (
306.92) is highly stable. -
Pathway: Decarboxylation (
loss, -44 Da) is the dominant channel, yielding 262.92. -
Secondary Loss: Loss of
is observed at higher collision energies.
-
Scenario B: ESI Positive Mode ([M+H]⁺)
-
Primary Utility: Structural elucidation and confirmation of the ortho substitution pattern.
-
Mechanism: Protonation of the amine (-NH2
-NH3⁺). -
Fragmentation:
-
Ortho-Effect: The proximity of the Nitro (
) and Amine ( ) groups facilitates the loss of water ( ) or , a classic signature of ortho-nitroanilines. -
Iodine Loss: The weak C-I bond leads to facile loss of the Iodine radical or cation, confirming the halogenation status.
-
Deep Dive: Mechanistic Pathways
The fragmentation of AINBA is governed by two competing forces: the lability of the Carbon-Iodine bond and the "Ortho Effect" between the amine and nitro groups.
The Ortho-Effect (Nitro-Amine Interaction)
In the positive mode, the protonated amine (
Fragmentation Pathway Diagram
The following diagram illustrates the divergent pathways in Positive vs. Negative modes.
Figure 1: Divergent fragmentation pathways of AINBA. ESI(+) highlights structural connectivity (ortho-effect), while ESI(-) is dominated by decarboxylation.
Comparative Data Summary
The following table summarizes the expected m/z transitions. Use this for setting up Multiple Reaction Monitoring (MRM) methods.[1]
| Ionization Mode | Precursor ( | Product Ion ( | Loss (Neutral) | Collision Energy (eV) | Mechanism |
| ESI (-) | 306.9 | 262.9 | 15 - 20 | Decarboxylation | |
| ESI (-) | 262.9 | 135.0 | 35 - 40 | C-I Cleavage | |
| ESI (+) | 308.9 | 290.9 | 10 - 15 | Ortho-Effect (NH2/NO2) | |
| ESI (+) | 308.9 | 182.0 | 25 - 30 | Radical/Neutral Loss |
Note on Alternatives:
-
If analyzing the Bromo-analog , shift all Iodine-containing masses down by ~48 Da (Difference between I and Br).
-
The Bromo-analog will show a characteristic 1:1 isotopic split in the Precursor and any product ion retaining the Bromine.
References
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Nitrobenzoic Acid Derivatives. National Institute of Standards and Technology.[2] [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text for Ortho-effect mechanisms).
-
Holčapek, M., et al. (2010). "Fragmentation behavior of nitroaromatic compounds in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. [Link] (Validates nitro/amine ortho-elimination pathways).
-
PubChem Compound Summary. (2025). 4-Amino-3-nitrobenzoic acid (CID 459003).[3] National Center for Biotechnology Information. [Link]
Sources
Precision Iodination in Drug Discovery: Direct Electrophilic vs. Indirect Substitution Routes
Executive Summary
In the synthesis of Active Pharmaceutical Ingredients (APIs), the introduction of an iodine atom is rarely the end goal; rather, it is a strategic installation of a "molecular handle" for subsequent cross-coupling (Suzuki-Miyaura, Sonogashira) or radiolabeling.
This guide compares the two dominant paradigms for aryl iodination: Direct Electrophilic Aromatic Substitution (EAS) and Indirect Substitution (Sandmeyer/Finkelstein) . While direct iodination offers atom economy and speed for electron-rich systems, it frequently suffers from poor regiocontrol and reversibility. Indirect methods, though step-intensive, provide absolute regiochemical fidelity essential for structure-activity relationship (SAR) studies.
Key Takeaway: Choose Direct Iodination for early-stage scaffold generation on activated rings. Choose Indirect Substitution (specifically Cu-catalyzed Finkelstein or Sandmeyer) when the position is electronically disfavored or when late-stage functionalization requires orthogonal protection.
Mechanistic Architecture
To control the reaction, one must understand the reactive intermediates. The following diagram contrasts the sigma-complex intermediate of direct iodination with the radical/oxidative-addition pathways of substitution methods.
Figure 1: Mechanistic divergence. Route A relies on electronic activation of the ring, while Route B relies on the reactivity of a pre-installed leaving group.
Comparative Performance Analysis
Regioselectivity & Electronic Limitations
-
Direct Iodination: Strictly governed by Hammett substituent constants (
). Electron-Donating Groups (EDGs) like -OH, -OMe, and -NHAc direct ortho/para.-
Failure Mode: You cannot directly iodinate meta to a methoxy group, nor can you easily iodinate electron-deficient rings (e.g., nitrobenzene) without super-electrophiles or harsh conditions (e.g.,
).
-
-
Substitution: Regiochemistry is "locked in" by the precursor. If you can synthesize 3-bromo-5-nitrobenzene, you can convert it to 3-iodo-5-nitrobenzene via the Finkelstein reaction, a transformation impossible via direct EAS.
Quantitative Comparison Table
The following data aggregates typical yields and conditions for converting a hypothetical substrate (e.g., a functionalized anisole or pyridine) via different methods.
| Feature | Direct Iodination (NIS/TFA) | Sandmeyer Reaction | Cu-Cat. Finkelstein (Buchwald) | Hydrazine Oxidation (Green) |
| Precursor | Ar-H | Ar-NH | Ar-Br | Ar-NH-NH |
| Reagents | NIS, CF | NaNO | NaI, CuI (5%), Diamine ligand | I |
| Typical Yield | 60-85% | 50-75% | 85-99% | 74-95% |
| Atom Economy | High | Low (Stoichiometric waste) | Moderate | Moderate |
| Regiocontrol | Electronic-dependent | Absolute (Pre-defined) | Absolute (Pre-defined) | Absolute (Pre-defined) |
| Safety Profile | Moderate (Acidic) | Low (Explosive intermediates) | High (Mild heating) | High (No diazonium isolation) |
| Cost | Low | Low | Moderate (Ligand/Cu) | Low |
Decision Matrix: Selecting the Route
Do not default to direct iodination simply because it appears shorter. Use this logic flow to determine the robust synthetic path.
Figure 2: Synthetic strategy flowchart. Green paths indicate high probability of success with direct methods; Blue/Red paths require substitution.
Field-Proven Experimental Protocols
Protocol A: Direct Iodination of an Activated Phenol
Context: Used for electron-rich substrates where ortho regioselectivity is desired.
System:
-
Setup: To a round-bottom flask containing the phenol (1.0 equiv) in Ethanol/Water (1:1 v/v), add Iodine (
, 1.1 equiv). -
Initiation: Slowly add 30% Hydrogen Peroxide (
, 1.1 equiv) dropwise.-
Why:
acts as an oxidant to generate the active electrophile ( ) and consumes the byproduct , driving the equilibrium forward (Le Chatelier’s principle).
-
-
Monitoring: Stir at RT. Monitor by TLC.[1]
-
Validation: The deep purple color of iodine should fade to yellow/orange. If purple persists after 2 hours, conversion is stalled; add 0.1 equiv more
.
-
-
Quench: Pour mixture into 10% Sodium Thiosulfate (
).-
Visual Check: The solution must turn completely clear (removal of unreacted
).
-
-
Isolation: Acidify to pH 2 (if product is a phenol), extract with EtOAc, and recrystallize.
Protocol B: Copper-Catalyzed Aromatic Finkelstein
Context: Used for converting Aryl Bromides to Aryl Iodides (e.g., when direct iodination fails or specific regiochemistry is needed). Based on Buchwald’s methodology.
-
Reagents: Charge a Schlenk tube with:
-
Aryl Bromide (1.0 equiv)
-
CuI (5 mol%)
-
NaI (2.0 equiv) - Must be dry/anhydrous.
-
trans-N,N'-Dimethyl-1,2-cyclohexanediamine (10 mol%) - Ligand is critical for solubilizing Cu.
-
-
Solvent: Add anhydrous 1,4-Dioxane.
-
Concentration: 1M (High concentration favors the bimolecular reaction).
-
-
Reaction: Seal and heat to 110°C for 12–24 hours.
-
Self-Validating Step: As the reaction proceeds, NaCl/NaBr precipitates out (driving force), while NaI dissolves.[2] The suspension appearance changes.
-
-
Workup: Dilute with ammonia (to complex copper) and water. Extract with ether.
-
Note: This reaction is stereoretentive and tolerates amines/alcohols.
-
References
-
Klapars, A., & Buchwald, S. L. (2002).[3] Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society.[2] Link
-
Dong, C. P., et al. (2018).[4][5] Synthesis of Aryl Iodides from Arylhydrazines and Iodine.[4][5][6] ACS Omega.[4] Link
-
Castanet, A. S., et al. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide. Tetrahedron Letters. Link
-
Organic Chemistry Portal. Sandmeyer Reaction: Mechanism and Recent Literature. Link
-
BenchChem. Comparative Guide to the Synthetic Routes of Iodoindoles. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 3. Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction [organic-chemistry.org]
- 4. scienceopen.com [scienceopen.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Elemental analysis standards for 4-Amino-3-iodo-5-nitrobenzoic acid
An In-Depth Technical Guide to the Elemental Analysis of 4-Amino-3-iodo-5-nitrobenzoic Acid: Standards, Methods, and Validation
Introduction: Beyond the Formula
In the landscape of pharmaceutical development and advanced chemical research, the precise characterization of novel compounds is paramount. This compound, a substituted aromatic molecule, presents a unique analytical challenge due to its composite nature.[1] Its structure, featuring an amino group, a halogen (iodine), and a nitro group on a benzoic acid backbone, necessitates a multi-faceted approach to elemental analysis.[1] This guide serves as a comprehensive comparison of analytical standards and methodologies, designed for researchers and drug development professionals who require not just data, but validated, trustworthy results. We will move beyond theoretical percentages to explore the causality behind experimental choices, compare modern and classical techniques, and establish a framework for a self-validating analytical system.
Compound Profile: this compound
A thorough analysis begins with a clear understanding of the target molecule.
-
Chemical Formula: C₇H₅IN₂O₄
-
Molecular Weight: 308.03 g/mol
-
Structure:
The theoretical elemental composition, derived from the chemical formula and atomic weights, serves as the fundamental benchmark against which all experimental results are measured.
| Element | Symbol | Atomic Weight ( g/mol ) | Moles in Compound | Mass in Compound (g) | Theoretical % |
| Carbon | C | 12.011 | 7 | 84.077 | 27.30% |
| Hydrogen | H | 1.008 | 5 | 5.040 | 1.64% |
| Iodine | I | 126.90 | 1 | 126.90 | 41.20% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 9.10% |
| Oxygen | O | 15.999 | 4 | 63.996 | 20.77% |
Note: Oxygen is typically determined by difference or through separate pyrolysis-based analysis and is often excluded from routine combustion analysis reports.
A Comparative Overview of Elemental Analysis Techniques
No single method can comprehensively determine the elemental composition of this complex molecule. A combination of techniques is required, each with its own set of advantages and challenges.
C/H/N Analysis: The Combustion Method
The cornerstone of organic elemental analysis is the dynamic flash combustion method, based on the classical Pregl-Dumas technique.[2] Modern CHN/S analyzers automate this process, providing rapid and accurate results for carbon, hydrogen, and nitrogen.[2][3]
Causality Behind Experimental Choices: The presence of a halogen (iodine) and a nitro group in this compound makes it a "difficult-to-combust" compound.[4] Standard combustion conditions may be insufficient, leading to incomplete breakdown and inaccurate results.
-
High-Temperature Combustion: A furnace temperature of approximately 1000°C is necessary to ensure the complete conversion of the sample into its elemental gases (CO₂, H₂O, and N₂/NOx).[2]
-
Specialized Reagents: The combustion tube must be packed with specific reagents to handle the byproducts. Silver tungstate and magnesium oxide are crucial for scrubbing iodine and other halogen species, which would otherwise interfere with the detection systems.[4]
-
Nitrogen Oxide Reduction: A reduction furnace containing copper is used to convert all nitrogen oxides (NOx) to N₂ gas, ensuring that all nitrogen from the sample is measured accurately.
Iodine Determination: Classical vs. Instrumental Approaches
Determining the iodine content requires a separate analytical workflow. The choice of method often depends on available instrumentation, required sensitivity, and sample throughput.
| Feature | Oxygen Flask Combustion with Titration | Inductively Coupled Plasma (ICP-OES/MS) |
| Principle | Sample is combusted in a sealed oxygen-filled flask. Combustion products are absorbed into a solution, converting iodine to iodate, which is then determined by iodimetric titration.[5] | Sample is digested in strong acid (e.g., nitric acid) using microwave energy. The resulting solution is nebulized into a high-temperature plasma, and the characteristic atomic emission (ICP-OES) or mass (ICP-MS) of iodine is measured.[6][7] |
| Sensitivity | Sub-microgram levels.[5] | Parts-per-billion (ppb) to parts-per-million (ppm) range.[8] ICP-MS offers significantly higher sensitivity than ICP-OES.[7] |
| Sample Throughput | Low to moderate. Each sample is processed individually. | High. Modern systems with autosamplers can analyze dozens of samples unattended. |
| Interferences | Other halogens or oxidizing/reducing agents in the matrix can potentially interfere with the titration endpoint. | Spectral interferences from other elements and polyatomic species can occur, though modern ICP systems have robust correction mechanisms.[9] |
| Expertise Required | Requires proficiency in wet chemical and titration techniques. | Requires a skilled operator for method development, instrument maintenance, and data interpretation. |
The Critical Role of Certified Reference Materials (CRMs)
Trustworthy analysis is impossible without proper calibration and validation, which hinges on the use of Certified Reference Materials (CRMs). A CRM is a standard whose property values are certified by a technically valid procedure, accompanied by a certificate providing traceability and uncertainty.[10]
Why CRMs are Essential:
-
Calibration: To quantify the elements in an unknown sample, the analyzer's response must be calibrated using a high-purity standard with a known, certified elemental composition.
-
Method Validation: CRMs are used to assess the accuracy of a method by comparing the measured value against the certified value.
-
Quality Control: A QC standard, often a CRM, is run periodically within a sample batch to ensure the instrument remains in a state of statistical control.
For the analysis of this compound, a multi-tiered approach to standards is recommended.
| Standard Type | Purpose | Example | Supplier Examples |
| Pure Organic Microanalytical Standard | Primary calibration of the CHN analyzer.[2] | Acetanilide, Benzoic Acid | Elemental Microanalysis, PerkinElmer |
| Inorganic Single-Element Standard | Calibration of ICP instruments for iodine determination. | 1,000 µg/mL Iodine in H₂O/trace NH₃ | Agilent, SPEX CertiPrep, CPAchem[11][12][13] |
| Certified Reference Material (CRM) | Method validation, accuracy checks, and establishing traceability. Manufactured under an ISO 17034 accredited quality system.[11][14] | NIST SRM 148c (p-Fluorobenzoic Acid), various organic CRMs | NIST, MilliporeSigma, Alpha Resources[10][14] |
Experimental Protocols and Data Comparison
Protocol 1: CHN Determination by Combustion
-
Instrument Calibration: Calibrate the CHN analyzer using a high-purity CRM such as Acetanilide. Perform a multi-point calibration to ensure linearity.
-
Sample Preparation: Accurately weigh 1-2 mg of this compound into a tin capsule.
-
Analysis: Place the capsule into the instrument's autosampler. Initiate the combustion sequence.
-
Data Processing: The instrument software will automatically integrate the detector signals and calculate the weight percentages of C, H, and N based on the calibration.
Data Comparison: Theoretical vs. Experimental
| Compound | Element | Theoretical % | Experimental % (Run 1) | Experimental % (Run 2) | Acceptance Criteria |
| Acetanilide (CRM) | C | 71.09% | 71.05% | 71.12% | ± 0.3% |
| H | 6.71% | 6.68% | 6.73% | ± 0.3% | |
| N | 10.36% | 10.39% | 10.35% | ± 0.3% | |
| This compound | C | 27.30% | 27.21% | 27.35% | ± 0.4% |
| H | 1.64% | 1.68% | 1.61% | ± 0.4% | |
| N | 9.10% | 9.02% | 9.15% | ± 0.4% |
Note: Acceptance criteria for an unknown compound are often slightly wider than for a primary standard.
Protocol 2: Iodine Determination by ICP-OES
-
Sample Digestion: Accurately weigh 5-10 mg of the sample into a microwave digestion vessel. Add 10 mL of trace-metal grade concentrated nitric acid.[6] Seal the vessel and perform microwave digestion using a suitable temperature program.
-
Dilution: After cooling, quantitatively transfer the digestate to a 50 mL volumetric flask and dilute to volume with deionized water. This solution may require further dilution to fall within the instrument's calibration range.
-
Instrument Calibration: Prepare a series of calibration standards (e.g., 0.1, 1, 5, 10 ppm) from a 1000 ppm certified iodine stock solution.[9]
-
Analysis: Aspirate the blank, standards, and sample solutions into the ICP-OES. Measure the emission intensity at the primary iodine wavelength (e.g., 178.275 nm).
-
Calculation: The instrument software will generate a calibration curve and calculate the concentration of iodine in the sample solution. Back-calculate to determine the weight percentage in the original solid sample.
Building a Self-Validating System: Method Validation
To ensure trustworthiness, any analytical procedure must be validated.[15] Validation demonstrates that the method is suitable for its intended purpose.[16] Key parameters, based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, must be assessed.[16]
-
Accuracy: Determined by analyzing a CRM. The result should be within a specified percentage of the certified value.
-
Precision: Assessed through repeatability (multiple analyses of the same sample on the same day) and intermediate precision (analyses on different days or by different analysts). The relative standard deviation (RSD) should be below a defined threshold (e.g., <2%).[7]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. For elemental analysis, this is demonstrated by obtaining a consistent result for the analyte in the sample matrix and by showing that blanks are clean.
-
Linearity & Range: Demonstrated by the correlation coefficient (r²) of the calibration curve, which should be >0.999. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[15][17]
Conclusion and Recommendations
The elemental analysis of this compound is a non-trivial task that demands a carefully selected and validated combination of analytical techniques.
-
For C, H, and N determination, modern combustion analysis is the method of choice due to its speed and accuracy. However, it is critical to use an instrument equipped with specialized reagents to handle the halogenated and high-nitrogen matrix of the compound.[4][18]
-
For iodine determination, while classical combustion and titration methods are viable, ICP-OES or ICP-MS offers superior throughput, sensitivity, and the ability to be integrated into a broader elemental impurities workflow, as mandated by guidelines like ICH Q3D.[6][7]
Ultimately, the trustworthiness of the final elemental composition rests not on a single measurement, but on a robust analytical system. This system must be built on the foundation of high-purity certified reference materials for calibration, a comprehensive method validation to prove suitability, and consistent quality control to ensure ongoing performance. By following the principles and protocols outlined in this guide, researchers can generate elemental analysis data with the highest degree of scientific integrity.
References
-
Title: Iodimetric determination of iodine or bromine in organic compounds using a 126-fold amplification method Source: Analyst (RSC Publishing) URL: [Link]
-
Title: Organic Certified Reference Materials Source: ESSLAB URL: [Link]
-
Title: DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q Source: International Journal of Chemical & Pharmaceutical Analysis URL: [Link]
-
Title: Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion Source: PMC (PubMed Central) URL: [Link]
-
Title: Organic CRM Source: CPAChem URL: [Link]
-
Title: Rapid, Specific Determination of Iodine and Iodide by Combined Solid-Phase Extraction/Diffuse Reflectance Spectroscopy Source: Analytical Chemistry URL: [Link]
-
Title: Validation of Metal Impurities in Drug Products Source: American Laboratory URL: [Link]
-
Title: Qualitative Detection of Iodine in Organic Compounds Source: Analytical Chemistry URL: [Link]
-
Title: ANALYTICAL METHODS - Toxicological Profile for Iodine Source: NCBI Bookshelf - NIH URL: [Link]
-
Title: Table 7-3, Analytical Methods for Determining Iodine in Environmental Samples Source: NCBI Bookshelf - NIH URL: [Link]
-
Title: Agilent Inorganic Certified Reference Materials and Standards Source: Agilent Technologies URL: [Link]
-
Title: The Elemental Analysis of Various Classes of Chemical Compunds Using CHN Source: PE Polska (PerkinElmer) URL: [Link]
-
Title: Development and validation of analytical method for determination of elemental impurities in micafungin for injection Source: ResearchGate URL: [Link]
-
Title: Validation of Analytical Methods for Pharmaceutical Analysis Source: Pharmaerudition.org URL: [Link]
-
Title: Certified Reference Materials (CRMs) Source: Alpha Resources URL: [Link]
-
Title: Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing Source: Robertson Microlit URL: [Link]
-
Title: 4-Amino-3-methyl-5-nitrobenzoic acid | C8H8N2O4 | CID 459003 Source: PubChem URL: [Link]
-
Title: CHNS Elemental Analysers Source: The Royal Society of Chemistry URL: [Link]
-
Title: Benzoic acid, 4-nitro- Source: NIST WebBook URL: [Link]
-
Title: Standard Operation Procedure Elemental Analysis of Solution Samples with Inductively Coupled Plasma Optical Emission Spectrometry Source: University of Wisconsin–Madison URL: [Link]
-
Title: Oxidation of p-[125I]Iodobenzoic Acid and p-[211At]Astatobenzoic Acid Derivatives and Evaluation In Vivo Source: PMC (PubMed Central) URL: [Link]
-
Title: Nitrogen-containing aromatic compounds: quantitative analysis using gas chromatography with nitrogen phosphorus detector Source: ResearchGate URL: [Link]
-
Title: (PDF) Oxidation of p-[I]Iodobenzoic Acid and p-[At]Astatobenzoic Acid Derivatives and Evaluation In Vivo Source: ResearchGate URL: [Link]
-
Title: New Reactions of IBX: Oxidation of Nitrogen- and Sulfur-Containing Substrates To Afford Useful Synthetic Intermediates Source: Organic Chemistry Portal URL: [Link]
Sources
- 1. This compound | 89677-77-0 | Benchchem [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. measurlabs.com [measurlabs.com]
- 4. pepolska.pl [pepolska.pl]
- 5. Iodimetric determination of iodine or bromine in organic compounds using a 126-fold amplification method - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. ijcpa.in [ijcpa.in]
- 7. Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.ca [fishersci.ca]
- 9. uwlab.webhosting.cals.wisc.edu [uwlab.webhosting.cals.wisc.edu]
- 10. alpharesources.com [alpharesources.com]
- 11. agilent.com [agilent.com]
- 12. esslabshop.com [esslabshop.com]
- 13. CPAChem Products - Organic CRM [cpachem.com]
- 14. Certified Reference Materials [sigmaaldrich.com]
- 15. pharmaerudition.org [pharmaerudition.org]
- 16. americanlaboratory.com [americanlaboratory.com]
- 17. researchgate.net [researchgate.net]
- 18. Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing [robertson-microlit.com]
A Comparative Guide to the UV-Vis Spectroscopic Characterization of 4-Amino-3-iodo-5-nitrobenzoic Acid
This guide provides an in-depth protocol and comparative analysis for the ultraviolet-visible (UV-Vis) spectroscopic characterization of 4-Amino-3-iodo-5-nitrobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to explain the underlying principles that govern the molecule's spectral behavior. We will explore how the unique substitution pattern on the benzoic acid core influences its electronic transitions and how experimental conditions can be manipulated to yield robust, reproducible data.
Introduction: The Spectroscopic Identity of a Multifunctional Aromatic
This compound is a complex aromatic molecule featuring a carboxyl group, an amino group, a nitro group, and an iodine atom attached to a benzene ring. This intricate arrangement of electron-donating (amino) and electron-withdrawing (nitro, carboxyl, iodo) groups creates a unique electronic environment. UV-Vis spectroscopy is a powerful, non-destructive technique for probing this environment by measuring the absorption of light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals.
The resulting spectrum is a fingerprint of the molecule's conjugated π-electron system, highly sensitive to its chemical structure and local environment. For a molecule like this compound, UV-Vis characterization is crucial for confirming identity, assessing purity, and studying its interactions with other molecules or its behavior in different chemical environments (e.g., varying pH or solvent polarity). This guide will establish a robust protocol for its characterization and compare its expected spectral features to those of simpler, related benzoic acid derivatives.
Experimental Protocol: A Self-Validating Approach to UV-Vis Analysis
The following protocol is designed to ensure accuracy and reproducibility. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Materials and Instrumentation
-
Analyte: this compound (synthesis grade, >98% purity)
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm and a resolution of 1 nm or better is required.
-
Cuvettes: 1 cm path length quartz cuvettes are mandatory for measurements below 340 nm, as glass and plastic absorb in the UV region.
-
Solvents: Spectroscopic grade methanol, ethanol, acetonitrile, and deionized water. The choice of solvent is critical as it can influence the spectral features (solvatochromism).[1][2][3]
-
Buffers: pH 4, 7, and 9 buffer solutions (e.g., phosphate or borate buffers) to study the effects of protonation on the analyte.
Step-by-Step Methodology
-
Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the solid in 100 mL of spectroscopic grade methanol to prepare a stock solution of approximately 100 µg/mL. Methanol is a good starting solvent due to its polarity and ability to dissolve a wide range of organic compounds.
-
Rationale: Preparing a concentrated stock solution allows for accurate dilutions to working concentrations, minimizing weighing errors.
-
-
Preparation of Working Solutions:
-
Dilute the stock solution with the chosen solvent (e.g., methanol) to a concentration that yields an absorbance maximum (λmax) in the optimal range of 0.5 - 1.5 AU. This typically corresponds to a concentration of 1-10 µg/mL.
-
Rationale: The Beer-Lambert Law is most accurate within this absorbance range, minimizing instrumental noise and non-linearity issues.
-
-
Instrumental Setup and Blank Measurement:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable output.
-
Fill a quartz cuvette with the pure solvent to be used for the working solution. This will serve as the blank or reference.
-
Place the blank cuvette in the reference beam of the spectrophotometer and record a baseline spectrum.
-
Rationale: The blank measurement corrects for any absorbance from the solvent and the cuvette itself, ensuring the final spectrum is solely that of the analyte.
-
-
Sample Measurement:
-
Rinse a second quartz cuvette with the working solution, then fill it and place it in the sample beam.
-
Scan the sample from 800 nm down to 200 nm.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Rationale: A full scan is necessary to identify all relevant absorption bands.
-
-
Investigation of Solvent Effects (Solvatochromism):
-
Repeat steps 2-4 using different solvents of varying polarity (e.g., ethanol, acetonitrile, and water).
-
Compare the λmax values and the overall shape of the spectra obtained in each solvent.
-
Rationale: Changes in λmax with solvent polarity (solvatochromism) provide insight into the electronic nature of the ground and excited states of the molecule.[1][2][3][4] Polar solvents will interact differently with the molecule's dipole moment in its ground and excited states, causing shifts in the absorption bands.[5][6]
-
-
Investigation of pH Effects:
-
Prepare working solutions in aqueous buffers of pH 4, 7, and 9.
-
Record the UV-Vis spectrum in each buffer, using the respective buffer as the blank.
-
Rationale: The amino and carboxylic acid groups are ionizable. Changes in pH will alter their protonation state, which can significantly impact the conjugation of the π-electron system and thus the UV-Vis spectrum.[7][8][9] For instance, protonation of the amino group in acidic conditions can lead to a blue shift (hypsochromic shift), while deprotonation of the carboxylic acid in basic conditions can cause a red shift (bathochromic shift).[9][10][11]
-
Figure 1: Experimental workflow for the comprehensive UV-Vis characterization of this compound.
Results and Discussion: A Comparative Analysis
Influence of Substituents on the Benzoic Acid Chromophore
The UV spectrum of benzene shows a primary absorption band around 204 nm and a weaker, fine-structured secondary band around 255 nm.[12] Substitution on the benzene ring alters the energy of the π → π* transitions, causing shifts in these bands.[10][13]
-
-COOH (Carboxyl group): An electron-withdrawing group that causes a red shift (bathochromic shift) of the primary and secondary bands of benzene. Benzoic acid in a neutral state shows absorption maxima around 230 nm and 274 nm.[11][14]
-
-NH2 (Amino group): A powerful electron-donating group (auxochrome) that causes a significant red shift and an increase in absorption intensity (hyperchromic effect) due to resonance with the ring.[10]
-
-NO2 (Nitro group): A strong electron-withdrawing group that also extends the conjugated system, typically causing a red shift.[14] Nitroaromatic compounds often exhibit characteristic absorptions.[15][16][17]
-
-I (Iodo group): A halogen, which acts as a weak deactivator via induction but can donate lone-pair electrons through resonance. Its effect is generally a bathochromic shift.
In this compound, these groups create a "push-pull" system. The electron-donating amino group at position 4 is para to the electron-withdrawing carboxyl group at position 1. This para-relationship strongly enhances intramolecular charge transfer upon photoexcitation, which is expected to result in a significant red shift to longer wavelengths compared to benzoic acid itself.[10] The additional electron-withdrawing nitro and iodo groups flanking the amino group will further modulate this effect.
Comparison with Structurally Related Compounds
To build a predictive model for the spectrum of our target molecule, we will compare it with the known spectra of its constituent parts.
| Compound | Key Substituents | Reported λmax (nm) | Comments | Reference(s) |
| 4-Aminobenzoic acid | 4-NH₂, 1-COOH | 194, 226, 278 | The para amino and carboxyl groups create a charge-transfer system. | [18][19] |
| 3-Nitrobenzoic acid | 3-NO₂, 1-COOH | ~260-280 | The meta-positioning results in less direct conjugation compared to a para-isomer. | [20][21][22][23] |
| 4-Iodobenzoic acid | 4-I, 1-COOH | ~240-250 | The iodo group causes a moderate red shift. | [24][25][26] |
Analysis:
-
4-Aminobenzoic acid is the most informative comparator. Its longest wavelength absorption is at 278 nm.[18][19]
-
The addition of a strong electron-withdrawing nitro group to the ring, as seen in 3-nitrobenzoic acid, also results in absorption in a similar region.[20][21]
-
In our target molecule, the powerful electron-donating amino group and the strong electron-withdrawing nitro group are ortho and meta to each other, but both are ortho to the iodine. More importantly, the amino and carboxyl groups are in a para arrangement, which dominates the charge-transfer characteristics.
Based on this, we can hypothesize that the primary charge-transfer band of This compound will be significantly red-shifted compared to 4-aminobenzoic acid. The combined electron-withdrawing effects of the nitro and iodo groups, ortho and meta to the primary charge-transfer axis, will likely push the λmax to well above 300 nm, possibly in the 320-380 nm range, with a high molar absorptivity. A secondary, less intense band might be observed at a shorter wavelength, likely between 250-280 nm.
Figure 2: Logical relationship between the target molecule and its comparators for predicting UV-Vis spectral properties.
Conclusion
The UV-Vis spectroscopic characterization of this compound requires a systematic approach that considers the influence of both solvent polarity and pH. While direct experimental data is sparse, a comparative analysis with structurally analogous compounds provides a strong basis for predicting its spectral behavior. The molecule is expected to exhibit a primary absorption band at a significantly longer wavelength than its simpler counterparts, likely above 300 nm, due to a strong intramolecular charge-transfer character enhanced by its unique "push-pull" substitution pattern. The detailed protocol provided herein offers a robust framework for obtaining high-quality, reproducible spectra, enabling its reliable identification and study in various research and development settings.
References
-
Solvatochromism: a tool for solvent discretion for UV-Vis spectroscopic studies. (2020). Taylor & Francis Online. Available at: [Link]
-
Solvatochromism as a new tool to distinguish structurally similar compounds. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
UV-Vis Spectrum of 4-Aminobenzoic Acid. (2024). SIELC Technologies. Available at: [Link]
-
4-Aminobenzoic Acid. (2024). SIELC Technologies. Available at: [Link]
-
pH-dependent spectral properties of para-aminobenzoic acid and its derivatives. (2011). PubMed. Available at: [Link]
-
Solvatochromism: A Comprehensive Project for the Final Year Undergraduate Chemistry Laboratory. (n.d.). Scientific & Academic Publishing. Available at: [Link]
-
A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. (2011). Royal Society of Chemistry. Available at: [Link]
-
Solvatochromism – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]
-
A systematic study of the absorbance of the nitro functional group in the vacuum UV region. (2021). PubMed. Available at: [Link]
-
Solvatochromic Shifts in UV–Vis Absorption Spectra: The Challenging Case of 4-Nitropyridine N-Oxide. (2016). ACS Publications. Available at: [Link]
-
A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. (n.d.). CiteSeerX. Available at: [Link]
-
CHAPTER 4 UV/VIS SPECTROSCOPY. (n.d.). University of Pretoria. Available at: [Link]
-
4-Aminobenzoic Acid. (n.d.). PubChem. Available at: [Link]
-
ULTRAVIOLET SPECTROSCOPY. (n.d.). University of Calgary. Available at: [Link]
-
Revealing the Role of Metals and Anions in Nitrophenol UV–Visible Spectroscopies and Their Atmospheric Implication. (2021). ACS Publications. Available at: [Link]
-
UV-vis absorption spectra of the reduction of various nitro compounds. (n.d.). ResearchGate. Available at: [Link]
-
Solvent Effects on the Singlet-Triplet Couplings in Nitroaromatic Compounds. (n.d.). ResearchGate. Available at: [Link]
-
A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. (2021). SpringerLink. Available at: [Link]
-
Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. (2011). Scientific Research Publishing. Available at: [Link]
-
4-Aminobenzoic acid - Optional[UV-VIS] - Spectrum. (n.d.). SpectraBase. Available at: [Link]
-
Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. (n.d.). International Journal of ChemTech Research. Available at: [Link]
-
Experimental UV spectra of benzoic acid derivatives. (n.d.). ResearchGate. Available at: [Link]
-
Influence of solvent on the electronic structure and the photochemistry of nitrophenols. (2023). Royal Society of Chemistry. Available at: [Link]
-
4-Iodobenzoic acid. (n.d.). PubChem. Available at: [Link]
-
Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). (n.d.). Applied Analytics. Available at: [Link]
-
ULTRAVIOLET ABSORPTION SPECTRA OF o-, m-, AND p-NITROBENZOIC ACIDS. (n.d.). JACS. Available at: [Link]
-
The photochemistry of p-aminobenzoic acid. (n.d.). PubMed. Available at: [Link]
-
Benzoic acid, 3-nitro-. (n.d.). NIST WebBook. Available at: [Link]
-
Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. (2021). MDPI. Available at: [Link]
-
ASTM Std Practices for General UV-VIS Quantitative Analysis. (2016). ASTM International. Available at: [Link]
-
UV/Vis+ Photochemistry Database - Halogenated Aromatic Substances. (n.d.). science-softCon. Available at: [Link]
-
UV-Vis Spectroscopy. (n.d.). SlideShare. Available at: [Link]
-
Solvent Effects on the UV-visible Absorption Spectra. (n.d.). Virtual Labs. Available at: [Link]
-
UV-11 || Effect of pH on ʎmax & εmax in UV-visible spectroscopy || Chromophore & auxochrome. (2023). YouTube. Available at: [Link]
-
4-Iodobenzoic acid. (n.d.). Wikipedia. Available at: [Link]
-
Solvent Effects in UV-VISIBLE spectroscopy (π-π* & n-π*. Transitions). (2021). YouTube. Available at: [Link]
-
3-Nitro-benzoic acid - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Available at: [Link]
-
Spectroscopy of Aromatic Compounds. (2025). Fiveable. Available at: [Link]
-
Benzoic acid, 3-nitro-. (n.d.). NIST WebBook. Available at: [Link]
-
Benzoic acid, 4-iodo-. (n.d.). NIST WebBook. Available at: [Link]
-
Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. (2020). PCCP. Available at: [Link]
-
UV-visible spectra of (a) 4-azidobenzoic acid, (b) dextran and (c). (n.d.). ResearchGate. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Solvatochromism: A Comprehensive Project for the Final Year Undergraduate Chemistry Laboratory [article.sapub.org]
- 5. Virtual Labs [mas-iiith.vlabs.ac.in]
- 6. m.youtube.com [m.youtube.com]
- 7. pH-dependent spectral properties of para-aminobenzoic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The photochemistry of p-aminobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. spcmc.ac.in [spcmc.ac.in]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. staff.hnue.edu.vn [staff.hnue.edu.vn]
- 13. fiveable.me [fiveable.me]
- 14. repository.up.ac.za [repository.up.ac.za]
- 15. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 16. A systematic study of the absorbance of the nitro functional group in the vacuum UV region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. UV-Vis Spectrum of 4-Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 19. 4-Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Benzoic acid, 3-nitro- [webbook.nist.gov]
- 22. spectrabase.com [spectrabase.com]
- 23. Benzoic acid, 3-nitro- [webbook.nist.gov]
- 24. 4-Iodobenzoic acid | C7H5IO2 | CID 12085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. 4-Iodobenzoic acid - Wikipedia [en.wikipedia.org]
- 26. Benzoic acid, 4-iodo- [webbook.nist.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
